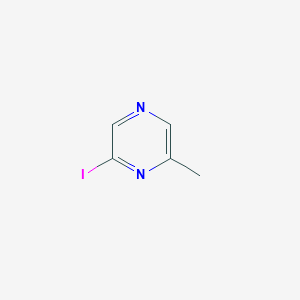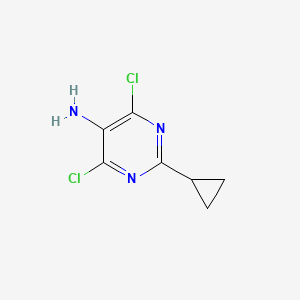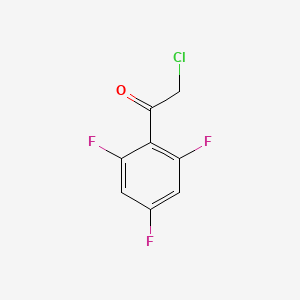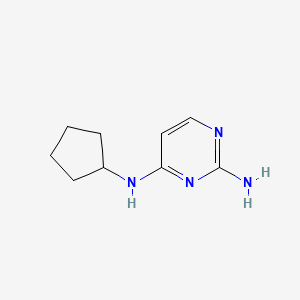
N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE is a chemical compound with the molecular formula C18H22N4O and a molecular weight of 310.39 g/mol . This compound is known for its unique structure, which includes a pyridine ring, a carboxamide group, and a piperazine ring. It is used primarily in research and development settings.
Preparation Methods
The synthesis of N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE involves several steps. One common synthetic route starts with the reaction of 3-Pyridinecarboxamide with N-methyl-1-piperazine under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature, usually around 100°C, and stirred for several hours to ensure complete reaction. Industrial production methods often involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity.
Chemical Reactions Analysis
N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE can be compared with other similar compounds, such as:
3-Pyridinecarboxamide, N-(1,1-dimethylethyl)-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
3-Pyridinecarboxamide, N-ethyl-: This compound has an ethyl group instead of a methyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
54864-91-4 |
|---|---|
Molecular Formula |
C12H18N4O |
Molecular Weight |
234.30 g/mol |
IUPAC Name |
N-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H18N4O/c1-13-12(17)10-3-4-11(14-9-10)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3,(H,13,17) |
InChI Key |
CFEYQJGCDHVMSX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1)N2CCN(CC2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Nitro-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B8798517.png)


![[3-Formyl-4-(2-iodobenzyloxy)phenyl]acetic acid methyl ester](/img/structure/B8798554.png)

![2-Butyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8798579.png)



![Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate hydrochloride](/img/structure/B8798603.png)

